![molecular formula C18H20N2O3S B5801791 ethyl 4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5801791.png)
ethyl 4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzoate
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Overview
Description
Ethyl 4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzoate, also known as EPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of ethyl 4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzoate involves the inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is a protease that is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV leads to an increase in the levels of GLP-1, which in turn leads to an increase in insulin secretion and a decrease in blood glucose levels.
Biochemical and Physiological Effects:
ethyl 4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. In addition, it has been shown to increase insulin secretion and decrease blood glucose levels. ethyl 4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzoate has also been shown to have antiviral activity against the hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzoate in lab experiments is that it is a relatively simple compound to synthesize. In addition, it has shown promising results in various scientific research applications. However, one of the limitations of using ethyl 4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzoate in lab experiments is that its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects.
Future Directions
There are several future directions for the research on ethyl 4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzoate. One direction is to further investigate its anti-cancer properties and its potential use as an antiviral agent. Another direction is to study its effects on other physiological processes, such as its potential use in treating metabolic disorders. In addition, more research is needed to fully understand its mechanism of action and to develop more potent analogs of ethyl 4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzoate.
Synthesis Methods
The synthesis of ethyl 4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzoate involves the reaction of ethyl 4-aminobenzoate with 2-ethoxyphenyl isothiocyanate. The reaction proceeds in the presence of a base such as triethylamine. The product obtained is then purified using column chromatography to obtain pure ethyl 4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzoate.
Scientific Research Applications
Ethyl 4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzoate has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. ethyl 4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzoate has also been studied for its potential use as an antiviral agent, and it has shown activity against the hepatitis C virus. In addition, ethyl 4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzoate has been studied for its potential use as an anti-inflammatory agent and has shown promising results in reducing inflammation.
properties
IUPAC Name |
ethyl 4-[(2-ethoxyphenyl)carbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-3-22-16-8-6-5-7-15(16)20-18(24)19-14-11-9-13(10-12-14)17(21)23-4-2/h5-12H,3-4H2,1-2H3,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJKUHXDFIWIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[(2-ethoxyphenyl)carbamothioyl]amino}benzoate |
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